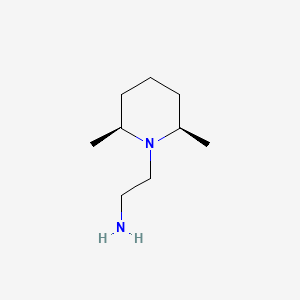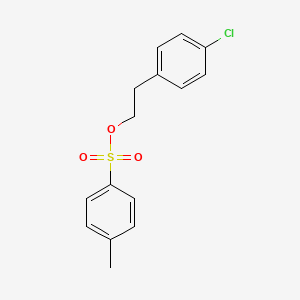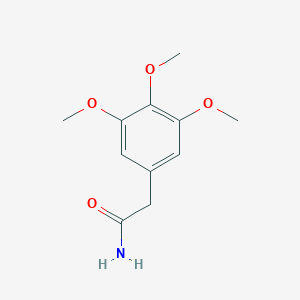
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a benzodioxole moiety and a chloroethanone group
準備方法
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride typically involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-chloroacetyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The chloroethanone group can be hydrolyzed in the presence of water or aqueous base, yielding the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate, chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
- Substituted piperazines
- Carboxylic acid derivatives
- Various oxidation and reduction products
科学的研究の応用
Medicinal Chemistry: The compound has been investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of receptor binding, the compound can modulate receptor function by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as aldehyde dehydrogenases.
Receptors: It can interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
類似化合物との比較
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione: This compound also features a benzodioxole moiety and a piperazine ring but differs in its substitution pattern and functional groups.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound has a pyrimidine ring instead of a chloroethanone group, leading to different chemical properties and biological activities.
Uniqueness: The presence of the chloroethanone group in this compound imparts unique reactivity and potential for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C14H17ClN2O3 |
|---|---|
分子量 |
296.75 g/mol |
IUPAC名 |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C14H17ClN2O3/c15-8-14(18)17-5-3-16(4-6-17)9-11-1-2-12-13(7-11)20-10-19-12/h1-2,7H,3-6,8-10H2 |
InChIキー |
PJMNMVAFIWUXCV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B8806563.png)

![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol](/img/structure/B8806574.png)
![1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil](/img/structure/B8806575.png)







![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)

